molecular formula C13H16N2O B145267 8-Ethoxy-1,2,3,4-tetrahydropyrazino[1,2-a]indole CAS No. 126718-20-5

8-Ethoxy-1,2,3,4-tetrahydropyrazino[1,2-a]indole

Cat. No.: B145267
CAS No.: 126718-20-5
M. Wt: 216.28 g/mol
InChI Key: HAIYMBIBZPDZLO-UHFFFAOYSA-N
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Description

8-Ethoxy-1,2,3,4-tetrahydropyrazino[1,2-a]indole is a heterocyclic compound that features a fused pyrazinoindole structure.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-ethoxy-1,2,3,4-tetrahydropyrazino[1,2-a]indole typically involves a multi-step process. One common method is the Ugi-four-component condensation reaction, which involves the condensation of 2-formylindole, amines, (E)-4-alkoxy-4-oxobut-2-enoic acids, and isocyanides. This reaction produces Ugi-adducts, which then undergo intramolecular hydroamination in the presence of potassium carbonate (K₂CO₃) in acetonitrile (CH₃CN) at room temperature to yield the desired compound .

Industrial Production Methods: The use of efficient catalysts and optimized reaction conditions can enhance yield and purity in large-scale production .

Chemical Reactions Analysis

Types of Reactions: 8-Ethoxy-1,2,3,4-tetrahydropyrazino[1,2-a]indole can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various oxo- and hydro-derivatives, as well as substituted pyrazinoindole compounds .

Scientific Research Applications

8-Ethoxy-1,2,3,4-tetrahydropyrazino[1,2-a]indole has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 8-ethoxy-1,2,3,4-tetrahydropyrazino[1,2-a]indole involves its interaction with specific molecular targets and pathways. The compound’s fused indole structure allows it to bind to various receptors and enzymes, modulating their activity. This interaction can lead to the inhibition of certain pathways, such as those involved in cancer cell proliferation or viral replication .

Comparison with Similar Compounds

Uniqueness: 8-Ethoxy-1,2,3,4-tetrahydropyrazino[1,2-a]indole is unique due to the presence of the ethoxy group, which can influence its solubility, reactivity, and interaction with biological targets. This makes it a valuable compound for developing new drugs and materials .

Properties

IUPAC Name

8-ethoxy-1,2,3,4-tetrahydropyrazino[1,2-a]indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O/c1-2-16-12-3-4-13-10(8-12)7-11-9-14-5-6-15(11)13/h3-4,7-8,14H,2,5-6,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAIYMBIBZPDZLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N3CCNCC3=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101238831
Record name 8-Ethoxy-1,2,3,4-tetrahydropyrazino[1,2-a]indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101238831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126718-20-5
Record name 8-Ethoxy-1,2,3,4-tetrahydropyrazino[1,2-a]indole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=126718-20-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Ethoxy-1,2,3,4-tetrahydropyrazino[1,2-a]indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101238831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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